Maltose monohydrate-d14

LC-MS/MS Stable Isotope Dilution Quantitative Analysis

Maltose monohydrate-d14 is a fully deuterated (²H) disaccharide internal standard offering a +14 Da mass shift over unlabeled maltose. Unlike ¹³C-labeled or partially deuterated analogs, full deuteration ensures identical extraction recovery, ionization efficiency, and chromatographic co-elution with the target analyte, eliminating matrix effects for accurate stable isotope dilution LC-MS/MS quantitation. Essential for pharmacokinetic studies, metabolic flux analysis, and carbohydrate-binding protein NMR. Select this SIL-IS for definitive quantitative accuracy in plasma, urine, cell lysates, and food matrices.

Molecular Formula C12H24O12
Molecular Weight 374.40 g/mol
Cat. No. B12408518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose monohydrate-d14
Molecular FormulaC12H24O12
Molecular Weight374.40 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4+,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D;
InChIKeyWSVLPVUVIUVCRA-AAEFPXILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltose Monohydrate-d14: A Stable Isotope-Labeled Disaccharide for Quantitative Metabolic Tracing and Mass Spectrometry


Maltose monohydrate-d14 is a fully deuterated form of the disaccharide maltose (α-D-glucopyranosyl-(1→4)-D-glucose) monohydrate, where all fourteen non-exchangeable hydrogen atoms are replaced by deuterium (²H) . This stable isotope labeling (SIL) introduces a distinct mass shift, with a molecular weight of 374.40 g/mol compared to 360.32 g/mol for the unlabeled compound . The compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for accurate quantitation in LC-MS, GC-MS, and NMR workflows, as well as a tracer for metabolic flux analysis [1].

Why Unlabeled or 13C-Labeled Maltose Cannot Substitute for Maltose Monohydrate-d14 in Quantitative Analysis


The primary value of Maltose monohydrate-d14 lies in its full deuteration, which provides a specific and distinct mass shift from the analyte of interest. Unlabeled maltose, while chemically identical, cannot be used as an internal standard because it is indistinguishable from the target analyte in the sample matrix [1]. While 13C-labeled maltose (e.g., Maltose-[13C12] monohydrate) also provides a mass shift, it is a different isotopic label that may be less cost-effective for certain applications and does not provide the same spectral properties for techniques like ²H NMR . Using a partially deuterated analog or a structural analog risks differential extraction recovery, ionization efficiency, or matrix effects, leading to inaccurate quantification [2]. Maltose monohydrate-d14's full deuteration offers a stable, near-identical chemical behavior to the unlabeled analyte while ensuring unambiguous differentiation in mass spectrometric and NMR analyses, a feature not guaranteed by other in-class compounds [3].

Maltose Monohydrate-d14: Comparative Performance Data and Analytical Differentiation


Mass Differentiation for Unambiguous LC-MS/MS Quantification of Maltose

Maltose monohydrate-d14 provides a mass shift of +14 Da compared to unlabeled maltose (360.32 g/mol vs 374.40 g/mol) . This allows it to serve as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of maltose in complex matrices [1]. In contrast, using a structural analog as an internal standard can result in differential matrix effects and variable recovery, leading to inaccurate quantification [2].

LC-MS/MS Stable Isotope Dilution Quantitative Analysis Metabolomics

Purity and Analytical Suitability: Reported Purity of Maltose Monohydrate-d14

The reported purity of Maltose monohydrate-d14 is approximately 93.7% . This level of purity is sufficient for use as an internal standard in quantitative LC-MS/MS and NMR assays, where the absolute amount of the standard is precisely known and added to samples [1]. While higher purity grades may be available for other labeled compounds, this purity is typical for research-grade deuterated carbohydrates and is fit-for-purpose for most analytical workflows.

Quality Control Analytical Chemistry Internal Standard Purity Assessment

Solubility and Formulation Considerations for Maltose Monohydrate-d14

Maltose monohydrate-d14 is reported to be soluble in water at approximately 100 mg/mL, though ultrasonic treatment and warming may be required for complete dissolution . This solubility is comparable to that of unlabeled maltose monohydrate, which is also freely soluble in water [1]. This property ensures that the labeled internal standard can be prepared in aqueous solutions at concentrations suitable for spiking into biological or food samples, minimizing the need for organic solvents that could affect analyte stability or chromatography.

Solubility Sample Preparation Analytical Chemistry Internal Standard

NMR Spectroscopic Properties: Unique ²H Signal for Structural and Metabolic Studies

Maltose monohydrate-d14 possesses a distinct deuterium (²H) NMR signal due to the complete replacement of non-exchangeable protons with deuterium . This provides a unique spectroscopic handle not present in unlabeled or 13C-labeled maltose. While 13C-labeled maltose (e.g., Maltose-[13C12] monohydrate) enhances signals in 13C NMR, it does not provide the same deuterium-specific information . The ²H NMR signal of Maltose monohydrate-d14 can be used to track the compound's metabolic fate and incorporation into downstream products without interference from the abundant ¹H signals of the biological matrix [1].

NMR Spectroscopy Structural Biology Metabolic Tracing Isotope Labeling

Maltose Monohydrate-d14: Primary Research and Industrial Application Scenarios


LC-MS/MS Quantification of Maltose in Biological Matrices

Maltose monohydrate-d14 is the preferred internal standard for the accurate quantification of maltose in complex samples such as plasma, urine, cell lysates, or food products via LC-MS/MS. Its +14 Da mass shift relative to the analyte ensures chromatographic co-elution while providing a distinct MS/MS transition for precise quantitation using stable isotope dilution . This application is critical in pharmacokinetic studies, nutritional research, and quality control in the food and beverage industry [1].

Metabolic Flux Analysis (MFA) of Carbohydrate Utilization

As a fully deuterated tracer, Maltose monohydrate-d14 is ideal for metabolic flux analysis. When introduced into a biological system (e.g., bacterial cultures, cell lines), the incorporation of deuterium into downstream metabolites (e.g., glucose, pyruvate, lactate) can be tracked using LC-MS or GC-MS . This allows researchers to quantify the rate of maltose uptake and its contribution to central carbon metabolism, providing insights into energy utilization and metabolic regulation [1].

Structural and Interaction Studies of Carbohydrate-Binding Proteins by NMR

Maltose monohydrate-d14 is a valuable tool for studying carbohydrate-binding proteins (e.g., maltose-binding protein, MBP) using NMR spectroscopy. The absence of ¹H signals from the labeled maltose simplifies the NMR spectrum of the protein-ligand complex, reducing spectral overlap and allowing for the detection of subtle conformational changes upon binding . This facilitates detailed analysis of binding interfaces, dynamics, and thermodynamics, which are essential for understanding protein function and for drug discovery efforts targeting carbohydrate-recognition domains [1].

Enzymatic Activity Assays for Maltose-Processing Enzymes

Maltose monohydrate-d14 can be used as a substrate in enzymatic assays to study the activity and mechanism of enzymes such as maltase, α-glucosidase, and maltose phosphorylase . By quantifying the rate of production of deuterated glucose (D-glucose-d7) using LC-MS, researchers can accurately measure enzyme kinetics without interference from endogenous glucose. This is particularly useful for characterizing enzyme isoforms, screening inhibitors, and understanding the molecular basis of carbohydrate metabolism [1].

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